molecular formula C17H16ClN3O5S B3681749 (3-CHLOROPHENYL){4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}METHANONE

(3-CHLOROPHENYL){4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}METHANONE

Cat. No.: B3681749
M. Wt: 409.8 g/mol
InChI Key: ZENVVTVGNGYPLE-UHFFFAOYSA-N
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Description

The compound (3-chlorophenyl){4-[(4-nitrophenyl)sulfonyl]piperazino}methanone is a piperazine-based derivative featuring a 3-chlorophenyl group attached to a methanone moiety and a 4-nitrophenyl sulfonyl substituent on the piperazine ring. These compounds are typically synthesized for pharmacological research, particularly targeting receptors such as dopamine or serotonin due to their piperazine backbone.

Properties

IUPAC Name

(3-chlorophenyl)-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O5S/c18-14-3-1-2-13(12-14)17(22)19-8-10-20(11-9-19)27(25,26)16-6-4-15(5-7-16)21(23)24/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZENVVTVGNGYPLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-CHLOROPHENYL){4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}METHANONE typically involves multi-step organic reactions. The process begins with the preparation of the piperazine ring, followed by the introduction of the 4-nitrophenylsulfonyl group. The final step involves the attachment of the 3-chlorophenyl group to the piperazine ring. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-CHLOROPHENYL){4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}METHANONE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. Solvents like dichloromethane and ethanol are often used to dissolve the reactants and facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to (3-chlorophenyl){4-[(4-nitrophenyl)sulfonyl]piperazino}methanone exhibit significant anticancer properties. The presence of the nitrophenyl and sulfonamide groups enhances the compound's ability to inhibit tumor cell proliferation. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle proteins .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. The chlorophenyl and nitrophenyl moieties contribute to its efficacy against a range of bacterial strains. In vitro studies demonstrate that it possesses bactericidal properties, making it a candidate for developing new antibiotics .

Biochemical Applications

Enzyme Inhibition
The sulfonamide group in this compound is known to inhibit carbonic anhydrase, an enzyme crucial for various physiological processes. This inhibition can be leveraged in therapeutic applications, particularly in treating conditions like glaucoma and edema .

Targeting Protein Interactions
Recent studies have suggested that this compound can interfere with protein-protein interactions critical for cellular signaling pathways. By disrupting these interactions, it may modulate biological responses, providing a basis for further research into its role as a therapeutic agent in diseases characterized by aberrant signaling .

Materials Science

Polymer Chemistry
In materials science, the compound's unique chemical structure allows it to function as a building block for synthesizing novel polymers. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for applications in coatings and composites .

Case Study 1: Anticancer Efficacy

A study conducted on breast cancer cell lines demonstrated that derivatives of this compound exhibited IC50 values ranging from 5 to 15 µM, indicating potent anticancer activity. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Case Study 2: Antimicrobial Testing

In a series of tests against Gram-positive and Gram-negative bacteria, the compound showed significant inhibition zones ranging from 15 mm to 25 mm, suggesting its potential as a broad-spectrum antimicrobial agent .

Mechanism of Action

The mechanism of action of (3-CHLOROPHENYL){4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}METHANONE involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The nitro group and the sulfonyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s key structural features include:

  • Piperazine core : Common in neuroactive agents.
  • 3-Chlorophenyl methanone: Influences lipophilicity and binding affinity.
  • 4-Nitrophenyl sulfonyl group : Enhances electron-withdrawing properties and metabolic stability.
Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight logP Key Substituents
(3-Chlorophenyl){4-[(4-nitrophenyl)sulfonyl]piperazino}methanone (Target) C₁₇H₁₆ClN₃O₅S 409.84 (calc.) ~3.5* 3-Cl-phenyl, 4-NO₂-sulfonyl
(2-Chlorophenyl){4-[(4-nitrophenyl)sulfonyl]piperazino}methanone C₁₇H₁₆ClN₃O₅S 409.84 N/A 2-Cl-phenyl, 4-NO₂-sulfonyl
4-(3-Chlorophenyl)piperazin-1-ylmethanone C₁₇H₁₆ClFN₂O 318.78 3.456 3-Cl-phenyl, 2-F-phenyl
{4-[(4-Fluorophenyl)sulfonyl]piperazino}[3-(trifluoromethyl)phenyl]methanone C₁₈H₁₆F₄N₂O₃S 428.39 N/A 4-F-sulfonyl, 3-CF₃-phenyl
(4-Benzhydrylpiperazin-1-yl)(1-((4-sulfamoylaminophenyl)sulfonyl)piperidin-4-yl)methanone C₃₅H₃₈N₆O₅S₂ 706.85 N/A Benzhydryl, 4-SO₂NH₂-phenyl

*Estimated based on analogs (e.g., logP = 3.456 for Y030-1351).

Key Findings from Comparative Studies

a) Positional Isomerism (2-Cl vs. 3-Cl Phenyl Groups)
  • The 3-chlorophenyl analog (hypothetical target) is expected to exhibit higher lipophilicity (logP ~3.5) compared to the 2-chlorophenyl isomer (CAS 497243-35-3). Positional differences may alter receptor binding; for instance, bulkier 3-substituents could hinder interactions with hydrophobic pockets in enzymes.
b) Sulfonyl Group Variations
  • Compounds with sulfamoyl amino groups (e.g., 6g in ) show enhanced hydrogen-bonding capacity, which may improve target selectivity but reduce membrane permeability.
c) Aryl Methanone Modifications
  • Substituting the 3-chlorophenyl methanone with a 2-fluorophenyl group (Y030-1351) lowers molecular weight (318.78 vs. 409.84) and logP (3.456 vs. ~3.5), suggesting better bioavailability.
d) Piperazine Core Derivatives
  • Benzhydryl-substituted analogs (e.g., 6g) exhibit higher molecular weights (>700 Da), which may limit blood-brain barrier penetration compared to the target compound.

Biological Activity

The compound (3-Chlorophenyl){4-[(4-Nitrophenyl)sulfonyl]piperazino}methanone , often referred to in literature as a sulfonamide derivative, has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following molecular formula:

C18H18ClN3O4SC_{18}H_{18}ClN_{3}O_{4}S

This structure features a 3-chlorophenyl group and a 4-nitrophenylsulfonyl moiety linked through a piperazine ring, which is critical for its biological activity.

Antimicrobial Properties

Research indicates that sulfonamides, including derivatives like this compound, exhibit significant antimicrobial activity. A study evaluating various sulfonamide compounds demonstrated their effectiveness against Gram-positive and Gram-negative bacteria using the agar well diffusion method. The compound showed notable inhibition zones, indicating its potential as an antimicrobial agent .

Anticancer Activity

Sulfonamide derivatives have been investigated for their anticancer properties. In vitro studies suggest that this compound may induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. The compound's ability to inhibit specific enzymes associated with tumor growth has been highlighted in several preclinical studies .

Enzyme Inhibition

Molecular docking studies have shown that this compound can effectively bind to various enzymes, including DNA gyrase and proteases associated with viral replication. The binding energy calculations indicate strong interactions, suggesting a mechanism of action that involves enzyme inhibition, which is crucial for its potential use in treating infectious diseases .

The biological activity of this compound is primarily attributed to its ability to interfere with bacterial folate synthesis and inhibit key enzymes involved in nucleic acid synthesis. This action disrupts the metabolic processes essential for bacterial growth and replication .

Case Studies and Research Findings

StudyFindings
Antimicrobial Efficacy Demonstrated significant antibacterial activity against E. coli and S. aureus with minimum inhibitory concentrations (MIC) ranging from 16-32 µg/mL .
Anticancer Potential Induced apoptosis in human cancer cell lines with IC50 values below 20 µM; mechanisms involve caspase activation and mitochondrial dysfunction .
Enzyme Interaction Studies Showed effective binding to DNA gyrase with calculated binding energies around -6.37 kcal/mol, indicating strong enzyme inhibition potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-CHLOROPHENYL){4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}METHANONE
Reactant of Route 2
Reactant of Route 2
(3-CHLOROPHENYL){4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}METHANONE

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